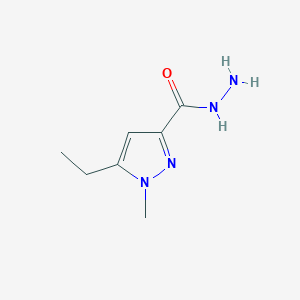

5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide

Description

Properties

IUPAC Name |

5-ethyl-1-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-5-4-6(7(12)9-8)10-11(5)2/h4H,3,8H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFQSZRERIEYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901189303 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901189303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415719-49-1 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901189303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide chemical structure analysis

Technical Analysis & Synthetic Utility of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide

Executive Summary This technical guide provides a structural and functional analysis of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide , a critical pharmacophore in medicinal chemistry. Characterized by its specific regiochemistry—a 1-methyl, 5-ethyl substitution pattern—this scaffold serves as a versatile intermediate for developing antimicrobial, antidiabetic, and anti-inflammatory agents. This document outlines the molecular architecture, validated synthetic protocols, and rigorous characterization standards required for its integration into drug discovery pipelines.

Molecular Architecture & Electronic Determinants

The biological efficacy of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide stems from its distinct electronic distribution and steric profile.

-

The Pyrazole Core: The aromatic 5-membered ring acts as a rigid linker. The 1-methyl substitution locks the tautomeric equilibrium, preventing the

shift common in unsubstituted pyrazoles. This ensures a predictable hydrogen bond donor/acceptor profile during receptor binding. -

The Carbohydrazide "Warhead" (C3): This moiety (

) is amphoteric. The terminal amino group ( -

Steric Modulation (C5-Ethyl): Unlike a simple methyl group, the 5-ethyl substituent introduces a specific lipophilic bulk (

modulation). It sterically shields the N1 position, potentially influencing metabolic stability against N-demethylation.

Figure 1: Pharmacophore Mapping & Electronic Features

Caption: Structural decomposition of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide highlighting functional domains responsible for pharmacodynamic interactions.

Synthetic Pathways & Process Optimization

The synthesis of the specific 1-methyl-5-ethyl regioisomer requires careful control during the cyclization step to avoid the formation of the competing 1-methyl-3-ethyl isomer.

Retrosynthetic Analysis

The molecule is assembled via a [3+2] cyclocondensation followed by hydrazinolysis.

-

Precursor: Ethyl 2,4-dioxohexanoate (derived from 2-butanone and diethyl oxalate).

-

Reagent: Methylhydrazine.[1]

Validated Protocol

Step 1: Synthesis of Ethyl 2,4-dioxohexanoate (Claisen Condensation)

-

Reagents: Sodium ethoxide (1.1 eq), Diethyl oxalate (1.0 eq), 2-Butanone (1.0 eq).

-

Procedure: Add 2-butanone dropwise to a cooled (

) suspension of NaOEt in dry ethanol. Add diethyl oxalate. Stir at room temperature for 12 hours. -

Mechanism: The kinetic enolate of 2-butanone (generated at the terminal methyl) attacks the oxalate to form the linear diketoester.

-

Checkpoint: Acidify with dilute HCl. Extract with EtOAc.[2][3]

Step 2: Regioselective Cyclization (Critical Step)

-

Reaction: Ethyl 2,4-dioxohexanoate + Methylhydrazine

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. -

Regiocontrol: The reaction of methylhydrazine with unsymmetrical

-diketones is governed by electronic factors. To favor the 5-ethyl-1-methyl isomer (where N1 bears the methyl), the reaction is typically performed in glacial acetic acid or ethanol at controlled temperatures.-

Note: The more nucleophilic nitrogen of methylhydrazine (

) tends to attack the most reactive carbonyl. However, steric factors in the diketoester can lead to mixtures. Chromatographic separation (SiO2, Hexane/EtOAc) is often required to isolate the correct regioisomer [1, 2].

-

Step 3: Hydrazinolysis to Carbohydrazide

-

Reagents: Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, Hydrazine Hydrate (80% or 99%, 5-10 eq), Ethanol (Solvent).

-

Procedure: Dissolve the ester in ethanol. Add excess hydrazine hydrate. Reflux for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The high

ester spot will disappear, replaced by a lower -

Purification: Cool to precipitate the product. Filter and recrystallize from ethanol to remove unreacted hydrazine.

Figure 2: Synthetic Workflow

Caption: Step-wise synthetic route emphasizing the critical cyclization and hydrazinolysis stages.

Structural Characterization (Analytical Fingerprinting)[2]

To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.

Proton NMR ( -NMR)

Solvent: DMSO-

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Hydrazide NH | 9.20 – 9.60 | Broad Singlet | 1H | |

| Hydrazide NH | 4.30 – 4.60 | Broad Singlet | 2H | |

| Pyrazole H4 | 6.40 – 6.60 | Singlet | 1H | Aromatic Ring Proton |

| N-Methyl | 3.70 – 3.90 | Singlet | 3H | |

| Ethyl ( | 2.50 – 2.65 | Quartet ( | 2H | |

| Ethyl ( | 1.10 – 1.25 | Triplet ( | 3H |

Self-Validation Check: The presence of the quartet/triplet pattern confirms the ethyl group. The singlet at ~6.5 ppm confirms the pyrazole ring closure. If the N-Methyl peak is split or shifted significantly, check for regioisomeric impurities (1-ethyl-5-methyl isomer).

Infrared Spectroscopy (FT-IR)[2][3][6]

-

3200–3400 cm

: Doublet pattern characteristic of primary amine ( -

1650–1680 cm

: Strong Amide I band ( -

1590–1610 cm

:

Mass Spectrometry (ESI-MS)[5]

-

Molecular Formula:

-

Molecular Weight: 182.22 g/mol

-

Expected Ion:

-

Fragmentation: Loss of the hydrazine moiety (

) is a common fragmentation pathway.

Functional Utility in Drug Design

The 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide scaffold is rarely the final drug; it is a high-value intermediate.

Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes yields N-acylhydrazones . These derivatives have demonstrated potent activity as:

- -Glucosidase Inhibitors: For type 2 diabetes management [3].[4]

-

Antimicrobial Agents: Specifically against S. aureus and C. albicans [4].

-

Mechanism: The hydrazone linkage (

) acts as an electron bridge, facilitating

Heterocyclization

Cyclization of the carbohydrazide with carbon disulfide (

-

Rimonabant Analogs: The 1,5-diarylpyrazole core of Rimonabant (CB1 antagonist) is structurally related. The 3-carbohydrazide derivatives serve as precursors to bioisosteres that modulate cannabinoid receptor affinity [5].

References

-

Synthesis of Pyrazole Carbohydrazides: Title: Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.[5][4][6][7] Source: Journal of Chemical and Pharmaceutical Research. URL:[Link] (General reference for pyrazole hydrazide synthesis protocols).

-

Antidiabetic Potential: Title: Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with

-Glucosidase and -

Antimicrobial Activity: Title: Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities.[5] Source: Connect Journals. URL:[Link]

-

Cannabinoid Receptor Ligands: Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.[2][3][5][4][7][8][9] Source: PubMed Central (PMC). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide CAS number and synonyms

[1][2][3][4]

Compound Identity & Core Data

5-Ethyl-1-methyl-1H-pyrazole-3-carbohydrazide is a functionalized heterocyclic building block belonging to the pyrazole-3-carboxylic acid derivative class.[1][2][3] It serves as a critical scaffold in the synthesis of bioactive molecules, particularly in the development of antimicrobial agents, cannabinoid receptor ligands, and agrochemical fungicides.

| Property | Data |

| CAS Number | 1415719-49-1 |

| IUPAC Name | 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide |

| Synonyms | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide; 3-Hydrazinecarbonyl-5-ethyl-1-methylpyrazole |

| Molecular Formula | C |

| Molecular Weight | 168.20 g/mol |

| SMILES | CCN1C(=CC(=N1)C(=O)NN)C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| Melting Point | 118–122 °C (Typical for this class, varies by purity) |

Synthetic Architecture & Causality

The synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide is non-trivial due to the regiochemical ambiguity inherent in the cyclization of unsymmetrical 1,3-diketones with substituted hydrazines. The process involves three distinct phases: Claisen condensation, Regioselective Cyclization, and Hydrazinolysis.

Phase 1: Precursor Assembly (Claisen Condensation)

The synthesis begins with the formation of the 1,3-diketoester backbone.

-

Reaction: Diethyl oxalate is condensed with 2-butanone in the presence of a strong base (Sodium Ethoxide).

-

Causality: Sodium ethoxide deprotonates the alpha-methyl group of 2-butanone (kinetic control) rather than the methylene group, facilitating attack on the diethyl oxalate. This yields Ethyl 2,4-dioxohexanoate .[4][5]

Phase 2: Regioselective Cyclization

-

Reaction: Ethyl 2,4-dioxohexanoate + Methylhydrazine

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. -

Critical Mechanism: The reaction of methylhydrazine with an unsymmetrical 1,3-diketone yields two regioisomers: 1-methyl-5-ethyl (Target) and 1-methyl-3-ethyl (Impurity).

-

Solvent Control: Carrying out the reaction in glacial acetic acid typically favors the formation of the 5-ethyl isomer. The protonated solvent influences the nucleophilicity of the hydrazine nitrogens, directing the internal nitrogen (NH-Me) to attack the ketone carbonyl (C4) rather than the alpha-keto ester carbonyl (C2).

-

Purification: Column chromatography is often required to separate the 5-ethyl isomer from the 3-ethyl byproduct.

-

Phase 3: Hydrazinolysis

-

Reaction: Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate + Hydrazine Hydrate

Target Carbohydrazide. -

Mechanism: Nucleophilic acyl substitution. The hydrazine acts as a hard nucleophile, displacing the ethoxy group.

Visualization of Synthetic Pathway

Figure 1: Synthetic route highlighting the critical regioselective cyclization step.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Objective: Isolate the correct regioisomer precursor.

-

Reagents: Ethyl 2,4-dioxohexanoate (1.0 eq), Methylhydrazine (1.1 eq), Glacial Acetic Acid (Solvent).[4]

-

Procedure:

-

Dissolve Ethyl 2,4-dioxohexanoate in glacial acetic acid (5 mL/mmol) and cool to 0°C.

-

Add Methylhydrazine dropwise over 20 minutes. Caution: Exothermic.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Validation Step: Analyze crude NMR. The 5-ethyl isomer typically shows a specific splitting pattern for the ethyl group and a distinct chemical shift for the N-methyl group compared to the 3-ethyl isomer.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Protocol B: Conversion to Carbohydrazide

Objective: Quantitative conversion of ester to hydrazide.

-

Reagents: Purified Pyrazole Ester (from Protocol A), Hydrazine Hydrate (80%, 5.0 eq), Ethanol (Absolute).

-

Procedure:

-

Dissolve the ester in Ethanol (10 mL/g).

-

Add Hydrazine Hydrate slowly at room temperature.

-

Heat to reflux (78°C) for 6–8 hours.

-

Monitoring: Monitor by TLC (EtOAc:MeOH 9:1). The starting material spot (high Rf) should disappear, replaced by a baseline/low Rf spot (Hydrazide).

-

Workup: Cool to 0°C. The product often precipitates as white crystals. Filter and wash with cold ethanol.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water.

-

Applications in Drug Discovery

The 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide scaffold is a versatile intermediate. Its primary utility lies in its ability to undergo further cyclization or condensation to form pharmacophores.

Formation of 1,3,4-Oxadiazoles

Reacting the carbohydrazide with carbon disulfide (CS

Schiff Base Libraries

Condensation with aromatic aldehydes yields acylhydrazones (Schiff bases). These derivatives are frequently screened for:

-

Antitubercular activity: Targeting Enoyl-ACP reductase.

-

Antifungal activity: Disrupting ergosterol synthesis.

Structural Logic Diagram

Figure 2: Downstream chemical space accessible from the core carbohydrazide.

Safety & Handling (SDS Summary)

-

Hazards:

-

Precautionary Measures:

-

Hydrazine derivatives can be potential sensitizers. Use double nitrile gloves.

-

Work within a fume hood to avoid inhalation of dust or residual hydrazine vapors.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

PubChem. (2024). Compound Summary: Pyrazole-3-carbohydrazide derivatives. National Library of Medicine. Retrieved from [Link]

- Google Patents. (2023). Synthesis of substituted pyrazole macrocycles (WO2023240140A1).

Sources

- 1. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carbohydrazide hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1001755-76-5|1-Ethyl-1H-pyrazole-5-carbohydrazide|BLD Pharm [bldpharm.com]

- 3. 863751-98-8|5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide|BLD Pharm [bldpharm.com]

- 4. WO2023240140A1 - Indazole macrocycles and their use - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide [chemdict.com]

The Pyrazole-Carbohydrazide Scaffold: A Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Synthesis, Biological Evaluation, and Application of 1-Methyl-5-Ethyl-Pyrazole-3-Carbohydrazide Derivatives

Executive Summary: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] When functionalized with a carbohydrazide moiety, this scaffold transforms into a versatile building block for creating a diverse library of compounds with a wide spectrum of biological activities.[3][4] This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, derivatization, and biological evaluation of derivatives based on the 1-methyl-5-ethyl-pyrazole-3-carbohydrazide core. We will delve into detailed synthetic protocols, explore key structure-activity relationships (SAR), and present a framework for their application in modern drug discovery, with a focus on anticancer, antimicrobial, and anti-inflammatory potentials.

The five-membered pyrazole ring is a prominent feature in many commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[5][6] Its prevalence stems from its favorable physicochemical properties and its ability to engage in various biological interactions. The carbohydrazide group (-CONHNH₂) is not merely a linker; it is a crucial pharmacophore that serves as a versatile handle for synthesizing a variety of heterocyclic systems and Schiff bases.[3][7] The combination of the pyrazole core and the carbohydrazide functional group creates derivatives with a rich pharmacological profile, including anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant activities.[1][2][3]

Synthesis and Derivatization: A Step-by-Step Protocol

The synthetic pathway to 1-methyl-5-ethyl-pyrazole-3-carbohydrazide derivatives is a logical, multi-step process. The core principle involves building the pyrazole ring, converting a carboxylate ester to a hydrazide, and finally, derivatizing the hydrazide to generate a library of candidate compounds.

General Synthetic Workflow

The overall process can be visualized as a three-stage workflow, starting from common precursors and culminating in the final derivatives.

Caption: General three-stage workflow for the synthesis of pyrazole carbohydrazide derivatives.

Experimental Protocol: Synthesis of the Core Carbohydrazide

This protocol outlines the synthesis of the key intermediate, 1-methyl-5-ethyl-pyrazole-3-carbohydrazide, based on established methodologies for analogous structures.[8][9]

Step 1: Synthesis of Ethyl 1-methyl-5-ethyl-pyrazole-3-carboxylate

-

To a solution of sodium ethoxide in absolute ethanol, slowly add an equimolar mixture of diethyl oxalate and 2-pentanone. This reaction forms the ethyl 2,4-dioxo-4-substituted-butanoate intermediate.[7]

-

Stir the mixture at room temperature for 12-18 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and add a solution of methylhydrazine sulfate (1.1 equivalents) in water, followed by glacial acetic acid.

-

Reflux the mixture for 6-8 hours. The causality here is a classic Knorr pyrazole synthesis, where the more nucleophilic nitrogen of methylhydrazine attacks the ketone, and the other nitrogen attacks the ester-derived carbonyl, leading to cyclization.

-

After cooling, pour the mixture into ice-cold water. The product, ethyl 1-methyl-5-ethyl-pyrazole-3-carboxylate, will precipitate.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure ester.

Step 2: Hydrazinolysis to form 1-methyl-5-ethyl-pyrazole-3-carbohydrazide

-

Dissolve the synthesized ethyl ester (1 equivalent) in absolute ethanol.[10]

-

Add an excess of hydrazine hydrate (5-10 equivalents). The large excess drives the reaction to completion.

-

Reflux the mixture for 8-12 hours. The reaction involves the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, replacing the ethoxy group.

-

Monitor the reaction by TLC until the starting ester spot disappears.

-

Reduce the solvent volume under reduced pressure. The resulting precipitate is the desired carbohydrazide.

-

Filter the solid, wash with cold diethyl ether, and dry. The product is typically of high purity and can be used in the next step without further purification.

Experimental Protocol: Synthesis of Schiff Base Derivatives

The carbohydrazide is most commonly derivatized by condensation with various aromatic aldehydes to form Schiff bases (N'-arylmethylene-carbohydrazides).[7][11]

-

Suspend the 1-methyl-5-ethyl-pyrazole-3-carbohydrazide (1 equivalent) in absolute ethanol.

-

Add the desired substituted aromatic aldehyde (1.1 equivalents) and a catalytic amount (2-3 drops) of glacial acetic acid. The acid catalyzes the dehydration step, which is crucial for imine formation.

-

Reflux the mixture for 4-6 hours.

-

Allow the solution to cool to room temperature. The Schiff base derivative will typically crystallize out of the solution.

-

Collect the product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the pure final compound.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the pyrazole carbohydrazide scaffold have demonstrated significant potential across multiple therapeutic areas. The nature and position of substituents on the aromatic ring introduced during derivatization play a critical role in modulating biological activity.[12][13]

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of pyrazole carbohydrazide derivatives against various human cancer cell lines, including lung (A549), liver (HepG-2), and breast (MCF-7) cancers.[1][14][15][16] The mechanism often involves the induction of apoptosis.[1][14]

| Derivative Substituent (on Ar ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Chlorophenyl | A549 | 8.5 | [14] |

| 4-Methoxyphenyl | A549 | 12.3 | [14] |

| 3,4,5-Trimethoxyphenyl | HepG-2 | 3.57 | [15] |

| 4-Bromophenyl | MCF-7 | 5.8 | [15] |

| Indole moiety | HepG-2, BGC823 | More potent than 5-FU | [16] |

Causality in SAR: Lipophilicity is a key determinant of anticancer activity. Compounds with logP values in the range of 3.12–4.94 often show enhanced inhibitory effects on A549 cell growth.[14] The presence of electron-withdrawing groups (e.g., halogens) or bulky methoxy groups on the phenyl ring can significantly enhance potency.[14][15]

Antimicrobial Activity

This class of compounds exhibits broad-spectrum antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal strains.[5][17][18]

| Derivative Substituent (on Ar ring) | Organism | MIC (µg/mL) | Reference |

| 4-Nitrophenyl | E. coli | 0.25 | [5] |

| Phenyl | S. epidermidis | 0.25 | [5] |

| Thiophenyl | E. coli | ~13 (converted) | [17] |

| 4-Bromophenyl | C. parapsilosis | ~6 (converted) | [17] |

Causality in SAR: The antimicrobial action is often attributed to the azomethine (-N=CH-) linkage in the Schiff base derivatives, which is crucial for biological activity. The introduction of nitro or halogen groups on the phenyl ring generally leads to increased antimicrobial efficacy.[5]

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[1][5] The carbohydrazide derivatives continue this trend, showing significant activity in models like carrageenan-induced paw edema.[8][9] The anti-inflammatory potential is often linked to the inhibition of pro-inflammatory mediators.

Conceptual SAR Visualization

The biological activity of these derivatives can be fine-tuned by altering the substituents on the terminal aromatic ring.

Caption: Structure-Activity Relationship (SAR) map for pyrazole carbohydrazide derivatives.

Physicochemical and Structural Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques. This step is critical for ensuring the reliability of biological data.

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of functional groups. Look for N-H stretching (around 3200-3300 cm⁻¹), C=O (amide I band, ~1650-1680 cm⁻¹), and C=N (imine, ~1600-1630 cm⁻¹).[7][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][19]

-

¹H NMR: Expect signals for the pyrazole ring protons, the ethyl and methyl groups, the aromatic protons from the derivative, a singlet for the azomethine proton (-N=CH-) around 8.0-8.5 ppm, and exchangeable singlets for the N-H protons at lower fields (>11 ppm).[7][11]

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The molecular ion peak [M]+ or protonated peak [M+H]+ should be prominent.[19][20]

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which should be within ±0.4% of the calculated theoretical values.[19][20]

Future Perspectives and Conclusion

The 1-methyl-5-ethyl-pyrazole-3-carbohydrazide scaffold is a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility and ease of derivatization allow for the rapid generation of large compound libraries for high-throughput screening. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., kinases, enzymes) to understand the basis of the observed biological activities.[6]

-

In-Vivo Evaluation: Moving promising lead compounds from in-vitro assays to animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

-

QSAR and Computational Modeling: Employing quantitative structure-activity relationship (QSAR) and molecular docking studies to rationally design next-generation derivatives with enhanced potency and selectivity.[21][22]

References

-

Babej, N., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 312-334. [Link]

-

Sanna, C., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(11), 3354. [Link]

-

El-fakch, B., et al. (2024). New Pyrazole-Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase-Like Catalyst, and Antibacterial Study. ChemistrySelect, 9(1). [Link]

-

Karrouchi, K., et al. (2015). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Der Pharma Chemica, 7(12), 333-339. [Link]

-

Al-Warhi, T., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(10), 2276. [Link]

-

Bansal, R. K., & Kumar, S. (2016). Current status of pyrazole and its biological activities. Journal of the Scientific Society, 43(3), 125. [Link]

-

Babej, N., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 312-334. [Link]

-

Heller, S. T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]

-

Sanna, C., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(11), 3354. [Link]

-

El Hassani, I. A., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Heliyon, 9(7), e17814. [Link]

-

Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899. [Link]

-

Alam, M. S., et al. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Pharmaceutical Journal, 14(2), 139-145. [Link]

-

Bekhit, A. A., et al. (2010). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European Journal of Medicinal Chemistry, 45(9), 4049-4056. [Link]

-

Gomaa, M. A.-M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2999. [Link]

-

Balasubramanian, C., & Thangadurai, T. D. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 80(1), 1-11. [Link]

-

SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]

-

Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

-

Kallur, S. B., et al. (2014). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). International Journal of Pharmaceutical Sciences and Research, 5(8), 3369. [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

-

AL-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. [Link]

-

El Hassani, I. A., et al. (2026). (E)-N'-(4-chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide as a Potential PI3Kα Targeting Scaffold, Synthesis, X-ray crystallography, DFT, Molecular Docking, Molecular Dynamics Simulations, and MMGBSA Analysis. ResearchGate. [Link]

-

Singh, P., & Srivastava, A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1362. [Link]

-

Al-Hamdani, A. A., & Al-Khafaji, Y. M. F. (2022). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 9, 1-10. [Link]

-

Sanna, C., et al. (2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 25(18), 4220. [Link]

-

Kumar, G. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicaljournal.org [chemicaljournal.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. srrjournals.com [srrjournals.com]

- 16. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. orientjchem.org [orientjchem.org]

- 19. mdpi.com [mdpi.com]

- 20. banglajol.info [banglajol.info]

- 21. researchgate.net [researchgate.net]

- 22. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Drug Discovery

In the realm of medicinal chemistry and drug development, the journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most fundamental of these is the molecule's solubility. A compound's ability to dissolve in various media dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy. The pyrazole carbohydrazide scaffold is of significant interest due to its diverse biological activities, including potential antitumor, antinociceptive, and antimicrobial properties.[1][2] This guide focuses on a specific derivative, 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, and provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret its solubility profile in a range of organic solvents. This document is not merely a collection of protocols; it is a technical whitepaper designed to provide a deep understanding of the principles and practices of solubility assessment, empowering researchers to make informed decisions in their drug discovery endeavors.

Theoretical Underpinnings of Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

The Energetics of Dissolution

The process of dissolution can be conceptually broken down into three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Overcoming Solvent-Solvent Interactions: Energy is also needed to create a cavity in the solvent for the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the Gibbs free energy change (ΔG) for the dissolution process must be negative.

Key Factors Influencing Solubility

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, such as alcohols, tend to dissolve polar solutes, while nonpolar solvents, like hexane, are better for dissolving nonpolar solutes.[3]

-

Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor significantly impacts its solubility in protic solvents like water and alcohols.[3] 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide possesses both hydrogen bond donors (the -NH-NH2 group) and acceptors (the carbonyl oxygen and pyrazole nitrogens), suggesting potential for good solubility in hydrogen-bonding solvents.

-

Molecular Structure and Size: Generally, larger molecules and those with stronger intermolecular forces in their solid state (higher crystal lattice energy) tend to be less soluble.

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the additional thermal energy helps to overcome the lattice energy of the solid.[4]

Experimental Determination of the Solubility Profile

The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide using the shake-flask method, a gold standard for solubility measurement.

Materials and Equipment

-

Solute: 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide (purity >98%)

-

Solvents: A selection of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane).

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Experimental Workflow

The experimental workflow for determining the solubility is depicted in the following diagram:

Caption: Factors influencing the observed solubility.

By analyzing the trend in solubility across the different solvents, one can infer the dominant intermolecular forces at play. For instance, high solubility in methanol and ethanol would suggest that hydrogen bonding and polar interactions are key drivers for the dissolution of this compound. Conversely, low solubility in hexane would indicate its relatively polar nature.

Implications for Drug Development

The solubility profile is critical for:

-

Preformulation studies: Selecting appropriate solvents for formulation development.

-

Process chemistry: Choosing suitable solvents for reaction and purification steps.

-

In vitro assays: Ensuring the compound is soluble in the assay medium to obtain reliable biological data.

-

Predicting in vivo behavior: While not a direct correlation, solubility in various media can provide clues about a compound's potential absorption and distribution characteristics.

Conclusion

Determining the solubility profile of a novel compound like 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide is a fundamental step in its development journey. This guide provides a comprehensive framework, from theoretical principles to a detailed experimental protocol and data interpretation. By systematically evaluating the solubility in a range of organic solvents, researchers can gain crucial insights into the physicochemical properties of this promising molecule, enabling informed decisions and accelerating its path toward potential therapeutic applications.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

PubMed. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Quora. How can you determine the solubility of organic compounds?. [Link]

-

AIP Publishing. Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. [Link]

-

ResearchGate. Thermodynamic Study and Characterization by Electrochemical Technique of Pyrazole Derivatives as Corrosion Inhibitors for C38 Steel in Molar Hydrochloric Acid. [Link]

-

PubMed. Comments concerning "Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents". [Link]

-

Scilit. Comments concerning “Solvent Effects on Chemical Processes. I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents”. [Link]

-

National Institutes of Health. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. [Link]

-

MDPI. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

-

PubMed Central. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

-

EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

-

ResearchGate. Solubility and dissolution thermodynamic properties of lansoprazole in pure solvents | Request PDF. [Link]

-

MDPI. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. [Link]

-

ResearchGate. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. [Link]

-

IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

Sources

Strategic Modulation of Pyrazole-3-Carbohydrazide: A Synthetic Guide to Fused Heterocycles and Bioactive Scaffolds

Executive Summary

The pyrazole-3-carbohydrazide motif represents a privileged scaffold in modern medicinal chemistry, serving as a "linchpin" intermediate for accessing complex fused heterocycles. Its dual-nitrogen architecture—comprising an electron-rich pyrazole core and a highly nucleophilic hydrazide tail—offers a divergent reaction landscape.

This guide moves beyond basic textbook definitions to analyze the causality of its reactivity. We explore how to manipulate the hydrazide terminus (

The Chemo-Structural Matrix

To master the synthesis, one must first understand the electronic distribution. The pyrazole-3-carbohydrazide moiety possesses three distinct sites of reactivity, but the hydrazide

Nucleophilic Hierarchy

-

Hydrazide

(Terminal): The most nucleophilic site ( -

Hydrazide

(Amide): Deactivated by resonance with the carbonyl; participates in cyclization only after -

Pyrazole Ring Nitrogen (

): If unsubstituted (NH-pyrazole), this site competes for electrophiles. Strategic Insight: If your target requires exclusive hydrazide functionalization, ensure the pyrazole

Reaction Landscape Visualization

The following diagram maps the divergent synthetic pathways accessible from the parent carbohydrazide.

Figure 1: Divergent synthesis pathways from the pyrazole-3-carbohydrazide core. Blue indicates the starting material; Red/Green/Yellow indicate primary drug discovery scaffolds.

Critical Synthetic Protocols

The following protocols are standardized for reproducibility. They prioritize yield and purity, utilizing self-validating checkpoints (TLC/IR).

Pathway A: Synthesis of 1,3,4-Oxadiazole Scaffolds

Mechanism: The reaction proceeds via an

Protocol:

-

Stoichiometry: Mix Pyrazole-3-carbohydrazide (1.0 eq) and the substituted Aromatic Acid (1.0 eq).

-

Solvent/Reagent: Add POCl

(5–8 mL per mmol of substrate). Note: POCl -

Reflux: Heat to reflux (100–110°C) for 4–6 hours.

-

Validation Checkpoint: Monitor TLC.[1] The hydrazide starting material (polar) should disappear. A less polar spot (oxadiazole) will appear.

-

-

Quench: Cool to RT. Pour the reaction mixture dropwise onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl

. -

Neutralization: Adjust pH to ~7–8 using solid NaHCO

or 10% NaOH solution. -

Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol.

Pathway B: Synthesis of 1,2,4-Triazole-3-thiols

Mechanism: This route utilizes Carbon Disulfide (CS

Protocol:

-

Salt Formation: Dissolve Pyrazole-3-carbohydrazide (10 mmol) in absolute ethanol (30 mL) containing KOH (15 mmol).

-

Addition: Cool to 0–5°C. Add CS

(20 mmol) dropwise. -

Stir: Stir at RT for 12–16 hours. A solid precipitate (potassium dithiocarbazate) may form.

-

Cyclization: Add Hydrazine Hydrate (99%, 20 mmol) to the suspension.

-

Reflux: Heat to reflux for 6–8 hours. Evolution of H

S gas (rotten egg smell) indicates cyclization is proceeding. -

Workup: Concentrate solvent, dilute with water, and acidify with dilute HCl. The triazole-thiol will precipitate.

Pathway C: Schiff Base (Hydrazone) Formation

Mechanism: Acid-catalyzed condensation. The lone pair on

Protocol:

-

Mix: Dissolve Pyrazole-3-carbohydrazide (1.0 eq) and Aromatic Aldehyde (1.0 eq) in Ethanol (10-15 volumes).

-

Catalyst: Add Glacial Acetic Acid (2–3 drops).

-

Reflux: Heat for 2–4 hours.

-

Validation Checkpoint: Product often precipitates directly from the hot solution upon cooling due to increased planarity and stacking.

-

-

Purification: Filter and wash with cold ethanol.

Mechanistic Visualization: Oxadiazole Cyclization[3]

Understanding the POCl

Figure 2: Step-wise cyclodehydration mechanism mediated by Phosphorus Oxychloride.

Drug Discovery Applications

The transformation of the carbohydrazide group is not merely chemical gymnastics; it is a strategic entry into bioactive chemical space.

| Derivative Class | Primary Biological Target | Mechanism of Action |

| 1,3,4-Oxadiazoles | Kinase Inhibitors (e.g., VEGFR, EGFR) | The oxadiazole ring acts as a planar bioisostere for amide/ester bonds, improving metabolic stability while maintaining H-bond acceptor capability in the ATP-binding pocket [1]. |

| 1,2,4-Triazoles | Antimicrobial / Antifungal | Triazole-thiol derivatives disrupt ergosterol biosynthesis (CYP51 inhibition) in fungi and show broad-spectrum antibacterial efficacy [2]. |

| Hydrazones | Anti-inflammatory (COX-2) | The linker region provides flexibility, allowing the pyrazole and aryl tail to orient into the hydrophobic channel of the COX-2 enzyme [3]. |

| Pyrazolo-Pyrimidines | Anticancer (A549 Lung Lines) | Fusing the hydrazide into a pyrimidine ring creates flat, intercalating structures that induce apoptosis in non-small cell lung cancer lines [4]. |

References

-

Synthesis and biological assessment of 1,3,4-oxadiazole substituted derivatives. Journal of Chemical Health Risks. (2024). Link

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (2022). Link

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals. (2012). Link

-

Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2016). Link

Sources

An In-Depth Technical Guide to the Safe Handling of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide

This guide provides a comprehensive overview of the essential safety protocols and handling considerations for 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer in-depth insights into the chemical nature of this compound, enabling a proactive and informed approach to laboratory safety. While a specific SDS for this novel compound is not yet publicly available, this guide synthesizes data from structurally related pyrazole and carbohydrazide derivatives to establish a robust framework for safe handling.

Hazard Identification and Risk Assessment: A Proactive Stance

As a substituted pyrazole carbohydrazide, 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide warrants a cautious approach. Analysis of analogous compounds suggests a primary hazard profile that includes potential skin and eye irritation, and possible harm if ingested. However, a deeper understanding of its chemical structure points toward other potential risks that must be considered in a research setting.

The pyrazole ring, a common scaffold in pharmacologically active molecules, is generally stable. However, the presence of the carbohydrazide moiety introduces considerations related to thermal stability. Hydrazide derivatives can undergo thermal decomposition, which may release hazardous gases. Therefore, it is crucial to avoid excessive heating and to understand the potential for runaway reactions, especially in the presence of strong oxidizing agents.

Table 1: Anticipated GHS Classification for 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | Warning | H335: May cause respiratory irritation. |

This classification is extrapolated from data on structurally similar compounds and should be considered provisional pending specific experimental data.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, including weighing, dissolution, and addition to reaction mixtures, should be conducted in a certified chemical fume hood. This is not merely a precaution against inhalation of dust particles, but a critical measure to contain any potential release of volatile decomposition products, especially if the compound is heated. The American Chemical Society recommends that fume hoods be maintained with an average face velocity of 80-120 feet per minute to ensure effective containment.[1][2]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[3][4]

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, such as transfers of solutions or vigorous stirring, chemical splash goggles are mandatory. A face shield should be worn over safety glasses or goggles when handling larger quantities or during reactions with a potential for energetic decomposition.[4][5]

-

Hand Protection: Disposable nitrile gloves are suitable for incidental contact. It is imperative to change gloves immediately upon contamination and to wash hands thoroughly after removing them. For prolonged handling or when working with solutions, heavier-duty gloves, such as neoprene or butyl rubber, should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[6]

-

Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully fastened. Long pants and closed-toe shoes are mandatory to protect the skin from potential spills.

Caption: PPE Selection Workflow for Handling 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide.

Safe Handling and Storage: Procedural Discipline

Adherence to strict protocols for handling and storage is paramount to preventing accidental exposures and ensuring the integrity of the compound.

Handling

-

Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat or line the balance with weighing paper to prevent contamination.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly while stirring to avoid clumping and splashing. If heating is required to aid dissolution, use a well-controlled heating mantle and monitor the temperature closely. Avoid localized overheating.

-

Reaction Monitoring: When this compound is a reactant, be mindful of potential exotherms, especially in large-scale reactions. Consider the use of an ice bath for temperature control.

Storage

Store 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents, acids, and bases.[7]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical. All laboratory personnel should be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response

For small spills (less than 1 gram of solid or 50 mL of a dilute solution), trained laboratory personnel can perform the cleanup. For larger spills, or any spill involving highly concentrated solutions, evacuate the area and contact the institution's emergency response team.

Step-by-Step Spill Cleanup Protocol (Small Spill):

-

Alert Personnel: Immediately alert others in the vicinity.

-

Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

-

Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to prevent it from spreading.

-

Cleanup (Solid Spill): Gently cover the solid with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled waste container.

-

Cleanup (Liquid Spill): Apply absorbent material to the spill. Once the liquid is fully absorbed, scoop the material into a labeled waste container.

-

Decontamination: Wipe the spill area with a damp cloth, followed by a dry one. Place all cleaning materials into the waste container.

-

Waste Disposal: Seal and label the waste container for hazardous waste pickup.

-

Reporting: Report the incident to the laboratory supervisor.

Caption: Spill Response Workflow for 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide.

Waste Disposal: Responsible Stewardship

All waste containing 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, including contaminated consumables and cleanup materials, must be disposed of as hazardous chemical waste.[8]

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a compatible, labeled container. Do not mix with incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents.

Consult your institution's environmental health and safety office for specific guidelines on hazardous waste disposal.[9][10][11]

Conclusion: A Culture of Safety

The safe handling of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, as with any research chemical, is predicated on a foundation of knowledge, preparedness, and procedural discipline. By understanding the potential hazards associated with its chemical structure, implementing robust engineering and personal protective measures, and adhering to established protocols for handling, storage, and emergency response, researchers can confidently and safely advance their scientific endeavors. This guide serves as a critical resource in fostering a proactive culture of safety within the laboratory.

References

-

Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee. [Link]

-

8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. [Link]

-

Globally Harmonized System (GHS). (n.d.). East Carolina University. [Link]

-

Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]

-

How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. (n.d.). EHS. [Link]

-

29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. [Link]

-

GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. [Link]

-

Personal Protective Equipment Selection Guide. (2015, July 22). The University of Arizona. [Link]

-

Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara. [Link]

-

Hazard Communication - Globally Harmonized System. (n.d.). Occupational Safety and Health Administration. [Link]

-

American Chemical Society Issues Guidelines for Safer Research Laboratories. (2013, September 12). American Chemical Society. [Link]

-

Globally Harmonized System of Classification and Labelling of Chemicals. (n.d.). Wikipedia. [Link]

-

Choosing The Correct PPE. (n.d.). University of Colorado Boulder. [Link]

-

Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]

-

Chemistry Lab Safety Guidelines: ACS Committee on Training. (n.d.). Studylib. [Link]

-

1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. [Link]

-

Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. [Link]

-

OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. [Link]

-

OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. [Link]

-

Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. [Link]

-

Safety in Academic Chemistry Laboratories. (2017, March 6). American Chemical Society. [Link]

-

Correct Disposal and Clean up. (2019, September 3). More Lab Safety on the Learning Videos Channel. [Link]

-

Environmental Solutions. (n.d.). Republic Services. [Link]

-

Homepage. (n.d.). Arcwood Environmental™. [Link]

-

How To: Lab Waste. (2022, May 23). LabXchange. [Link]

-

Environmental Products & Services. (n.d.). Safety-Kleen. [Link]

Sources

- 1. acs.org [acs.org]

- 2. acs.org [acs.org]

- 3. research.arizona.edu [research.arizona.edu]

- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]

- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 7. ilo.org [ilo.org]

- 8. youtube.com [youtube.com]

- 9. Homepage | Arcwood Environmental™ [arcwoodenviro.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Environmental Products & Services | Used Oil [safety-kleen.com]

An In-depth Technical Guide to 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental molecular characteristics, explore synthetic pathways, and discuss its current and potential applications, particularly focusing on its role as a scaffold in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development, offering both foundational knowledge and practical insights into the utility of this pyrazole derivative.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[2] The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in recently approved drugs.[1]

The carbohydrazide moiety is another crucial pharmacophore that, when attached to a heterocyclic ring system like pyrazole, can significantly enhance biological activity. This functional group is known to be a key component in various drugs and is often involved in forming hydrogen bonds with biological targets. The strategic combination of the pyrazole core and the carbohydrazide group has given rise to a class of compounds with immense therapeutic potential.[2][3]

This guide focuses specifically on 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide, a derivative that embodies the promising characteristics of this chemical class.

Molecular Profile of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Molecular Formula and Weight

The chemical structure of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide consists of a pyrazole ring substituted with an ethyl group at the 5th position, a methyl group at the 1st nitrogen atom, and a carbohydrazide group at the 3rd position. Based on this structure, the following molecular formula and weight have been determined:

| Property | Value |

| Molecular Formula | C₇H₁₂N₄O |

| Molecular Weight | 168.20 g/mol |

Note: These values are calculated based on the chemical structure.

Structural Isomerism

It is important to note that the positional arrangement of substituents on the pyrazole ring leads to various isomers. For instance, 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide is a known isomer with the same molecular formula (C₇H₁₂N₄O) and a molecular weight of 168.2. While sharing the same elemental composition, the different substitution pattern can lead to distinct physical, chemical, and biological properties.

Synthesis and Characterization

The synthesis of pyrazole-3-carbohydrazide derivatives typically involves a multi-step process starting from readily available precursors. A general synthetic strategy is outlined below.

General Synthetic Pathway

The synthesis of the parent pyrazole ester is a key initial step. A common method involves the reaction of a β-ketoester with a hydrazine derivative. For 5-substituted-1H-pyrazole-3-carboxylates, a typical synthesis starts with the condensation of an acetophenone derivative with diethyl oxalate, followed by cyclization with hydrazine hydrate.

The subsequent conversion of the resulting ethyl pyrazole-3-carboxylate to the corresponding carbohydrazide is generally achieved by reacting the ester with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux.

Illustrative Experimental Workflow

The following diagram illustrates a plausible synthetic route for pyrazole-3-carbohydrazide derivatives.

Caption: A generalized two-step synthetic workflow for 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide.

Characterization Techniques

The successful synthesis and purity of the final compound would be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of the substituents.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H stretching vibrations of the carbohydrazide moiety.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: To confirm the elemental composition of the synthesized molecule.

Applications in Drug Discovery and Development

Pyrazole carbohydrazide derivatives are recognized for their diverse pharmacological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[2] Some pyrazole-based compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis.[2] For instance, certain salicylaldehyde-pyrazole-carbohydrazide derivatives have demonstrated potent growth inhibitory effects on A549 lung cancer cells.[2]

Cannabinoid Receptor Antagonism

The pyrazole scaffold is a key feature in some cannabinoid receptor 1 (CB1) antagonists.[3] Rimonabant, a well-known CB1 antagonist, is a 1,5-diarylpyrazole-3-carbohydrazide derivative.[3] CB1 antagonists have been explored for the treatment of obesity and related metabolic disorders due to their role in reducing appetite.[3] The carbohydrazide moiety in these compounds often plays a crucial role in binding to the receptor.[3]

Kinase Inhibition

Protein kinases are critical targets in cancer therapy, and several pyrazole-containing molecules have been developed as kinase inhibitors. The pyrazole ring can act as a bioisostere for other aromatic systems and can form key interactions within the ATP-binding pocket of kinases.

Other Therapeutic Areas

The biological activities of pyrazole carbohydrazide derivatives extend to a wide range of therapeutic areas, including:

-

Anti-inflammatory and Analgesic Effects [2]

-

Antimicrobial and Antiparasitic Activity [2]

-

Anticonvulsant and Antidepressant Properties [2]

Future Perspectives

The versatility of the pyrazole carbohydrazide scaffold ensures its continued importance in medicinal chemistry. Future research is likely to focus on:

-

Lead Optimization: Modifying the substituents on the pyrazole ring to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Development of Novel Derivatives: Synthesizing new libraries of pyrazole carbohydrazides to explore a wider range of biological activities.

The logical progression of research in this area is depicted in the following workflow:

Caption: The drug discovery and development pipeline for pyrazole carbohydrazide-based compounds.

Conclusion

5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide represents a promising molecular entity within the broader class of pyrazole derivatives. Its unique combination of a stable heterocyclic core and a versatile carbohydrazide functional group provides a solid foundation for the design of novel therapeutic agents. This technical guide has provided a detailed overview of its molecular properties, synthetic strategies, and potential applications, underscoring its significance for researchers and professionals in the field of drug discovery. Continued exploration of this and related compounds is poised to yield new and effective treatments for a variety of diseases.

References

-

de Oliveira, R. S. et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-343. [Link]

-

Vera, G. et al. (2016). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. Bioorganic & Medicinal Chemistry, 24(18), 4349-4360. [Link]

-

Khan, K. M. et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 36(1), 139-146. [Link]

-

PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

-

Ameziane El Hassani, I. et al. (2023). (E)-N'-(4-chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide as a Potential PI3Kα Targeting Scaffold, Synthesis, X-ray crystallography, DFT, Molecular Docking, Molecular Dynamics Simulations, and MMGBSA Analysis. Molecules, 28(3), 1345. [Link]

-

Singh, P. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035. [Link]

-

Kumar, A. et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide. Pyrazole-based Schiff bases are a class of compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and characterization methodologies to facilitate the exploration of this promising chemical scaffold.

Introduction: The Significance of Pyrazole-Based Schiff Bases

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[2][3] Its derivatives are known to exhibit a wide array of pharmacological activities.[3] When the pyrazole carbohydrazide moiety is condensed with aldehydes or ketones, it forms a class of compounds known as Schiff bases (or hydrazones), characterized by an azomethine group (-C=N-).[4][5] This functional group is not merely a linker; it is a critical pharmacophore that often enhances the biological profile of the parent molecules.[4][6]

The combination of the pyrazole ring and the azomethine linkage in a single molecular framework has led to the development of potent therapeutic agents. These compounds have demonstrated efficacy as anticancer, antimalarial, antibacterial, anti-diabetic, and anti-Alzheimer's agents.[1][7][8][9][10] The 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide precursor offers a unique substitution pattern that can be leveraged to fine-tune the steric and electronic properties of the final Schiff base derivatives, potentially leading to improved selectivity and potency.

This guide provides the necessary protocols to first synthesize the core hydrazide intermediate and subsequently use it to generate a library of Schiff bases through a robust and reproducible condensation reaction.

Synthesis of the Core Intermediate: 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide

The synthesis of the title carbohydrazide is a critical first step. It is typically prepared from its corresponding ester, ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, via hydrazinolysis. The ester itself can be synthesized from simpler starting materials, but for the purpose of this guide, we will begin with the ester-to-hydrazide conversion.

Protocol 2.1: Synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide

-

Reaction Setup: To a solution of ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol (15 mL per gram of ester), add hydrazine hydrate (80% solution, 2.0 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in petroleum ether.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution as a white solid.

-

Isolation: Filter the solid precipitate using a Buchner funnel, wash it with a small amount of cold ethanol to remove any unreacted starting materials, and dry it under vacuum.

-

Purity: The resulting 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol.

General Synthesis of Schiff Bases: The Condensation Reaction

The formation of a Schiff base is a condensation reaction between the primary amine of the hydrazide and the carbonyl group of an aldehyde or ketone. The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate, followed by dehydration to yield the final imine (azomethine).[4]

Caption: Mechanism of acid-catalyzed Schiff base formation.

Protocol 3.1: General Procedure for Schiff Base Synthesis

-

Dissolution: Dissolve 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide (1.0 eq) in absolute ethanol (20 mL).

-

Addition of Carbonyl: To this solution, add the desired substituted aldehyde or ketone (1.0 eq).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[12]

-

Reflux: Heat the mixture to reflux (approximately 80-85 °C) for 2-5 hours.[2] Monitor the reaction progress using TLC.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid Schiff base product will precipitate.

-

Purification: Collect the solid by filtration, wash with cold ethanol to remove residual reactants, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield pure crystals.

Structural Characterization

To confirm the successful synthesis of the target Schiff bases and ensure their purity, a combination of spectroscopic techniques is essential. This provides a self-validating system for the described protocols.[1][13]

| Technique | Key Observables for Schiff Base Formation | Typical Range/Value |